UK-5099

Catalog No.
S546297
CAS No.
56396-35-1
M.F
C18H11N2O2-
M. Wt
287.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK-5099

CAS Number

56396-35-1

Product Name

UK-5099

IUPAC Name

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate

Molecular Formula

C18H11N2O2-

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+

InChI Key

BIZNHCWFGNKBBZ-JLHYYAGUSA-M

SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-CPIYA, 2-cyano-3-(1-phenylindol-3-yl)acrylate, alpha-cyano-beta-(1-phenylindol-3-yl)acrylate, UK 5099, UK-5099

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-]

Description

The exact mass of the compound 2-Cyano-3-(1-phenylindol-3-yl)acrylate is 288.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral and Antifungal Bioactivity

Polymerisation of Renewable Terpene (Meth)acrylates

Inhibitor of Mitochondrial Pyruvate Carrier

Inhibitor of Plasma Membrane Monocarboxylate Transporters

Inhibitor of Pyruvate Transport Across the Plasma Membrane of Trypanosomes

UK-5099, chemically known as alpha-cyano-beta-(1-phenylindol-3-yl) acrylate, is a potent inhibitor of the mitochondrial pyruvate carrier. This compound plays a critical role in regulating pyruvate transport across the inner mitochondrial membrane, which is essential for carbohydrate, lipid, and amino acid metabolism. By inhibiting the mitochondrial pyruvate carrier, UK-5099 disrupts mitochondrial oxidative phosphorylation and promotes aerobic glycolysis, a metabolic shift commonly observed in cancer cells .

UK-5099 primarily functions by binding covalently and reversibly to specific residues in the mitochondrial pyruvate carrier, particularly C54 of MPC2. This interaction effectively blocks the entry of pyruvate into mitochondria, leading to decreased oxidative phosphorylation and increased lactate production . The compound has demonstrated a significant inhibition of pyruvate uptake with a half-maximal inhibitory concentration (IC50) of approximately 50 nM in various mitochondrial preparations .

The biological effects of UK-5099 extend beyond mere metabolic inhibition. Studies have shown that treatment with UK-5099 enhances the invasive capabilities of tumor cells and increases their resistance to chemotherapy. For instance, prostate cancer cells treated with UK-5099 exhibited elevated levels of stemness markers and a higher proportion of side population cells, indicating an increase in stem-like properties . Additionally, UK-5099 has shown potential anti-parasitic activity against Toxoplasma gondii, suggesting its versatility as a therapeutic agent .

UK-5099 can be synthesized through various organic chemistry techniques involving the formation of the alpha-cyano-beta-(1-phenylindol-3-yl) acrylate structure. The synthesis typically involves:

  • Formation of the acrylate backbone through condensation reactions.
  • Cyanation to introduce the cyano group.
  • Cyclization steps to establish the indole moiety.

The specific conditions and reagents used may vary based on the desired yield and purity of the final product .

UK-5099 has been primarily researched for its applications in cancer biology due to its ability to manipulate cellular metabolism. Key applications include:

  • Cancer Research: Understanding metabolic adaptations in tumors and developing potential therapeutic strategies.
  • Metabolic Disorders: Investigating the role of mitochondrial metabolism in diseases such as obesity and diabetes.
  • Parasitology: Exploring its effects on protozoan parasites like Toxoplasma gondii .

Interaction studies involving UK-5099 have revealed its influence on various metabolic pathways:

  • Mitochondrial Function: UK-5099 significantly decreases ATP production while increasing lactate levels in treated cells, indicating a shift towards glycolysis .
  • Chemoresistance Mechanisms: The compound's ability to enhance stemness traits in cancer cells suggests potential mechanisms behind treatment resistance .
  • Reactive Oxygen Species Production: Increased levels of reactive oxygen species have been observed in UK-5099-treated cells, further implicating its role in oxidative stress responses .

Several compounds exhibit similar mechanisms or structures to UK-5099. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DichloroacetateInhibits pyruvate dehydrogenasePromotes oxidative metabolism
3-BromopyruvateInhibits glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenasePotential anti-cancer properties
OxamateInhibits lactate dehydrogenaseUsed to study metabolic pathways

UK-5099 stands out due to its specific targeting of the mitochondrial pyruvate carrier, leading to distinct metabolic shifts that are particularly beneficial for studying cancer metabolism and therapeutic resistance mechanisms.

Through its multifaceted roles in metabolism and potential therapeutic applications, UK-5099 continues to be a significant focus for research in both cancer biology and metabolic disorders.

Covalent Binding to Mitochondrial Pyruvate Carrier 2 at Cysteine-54

UK-5099 demonstrates remarkable selectivity for the mitochondrial pyruvate carrier complex through its covalent reversible binding to cysteine-54 of the MPC2 subunit [1] [2]. This interaction represents a fundamental aspect of UK-5099's mechanism of action, distinguishing it from other mitochondrial pyruvate carrier inhibitors.

The mitochondrial pyruvate carrier 2 subunit is a 14 kilodalton protein composed of 127 amino acids, containing a single cysteine residue at position 54 [3] [4]. Chemical proteomic studies have definitively established that UK-5099 engages MPC2 through this specific cysteine residue, exhibiting sub-micromolar binding affinity with an inhibitory concentration 50 value of approximately 0.02 micromolar [1] [2]. This exceptional potency reflects the compound's specialized interaction with the cysteine-54 binding site.

ParameterValueReference
Binding SiteCysteine-54 (C54) of MPC2Yamashita et al. 2020
Binding MechanismCovalent reversibleYamashita et al. 2020
Inhibitory Concentration 500.02 μMYamashita et al. 2020
SelectivityRemarkable selectivity for MPC2Yamashita et al. 2020
Molecular Weight of MPC214 kDaBricker et al. 2012

The structural basis for UK-5099's selectivity lies in the restricted structure-activity relationship displayed by cysteine-54 in MPC2 [1]. This cysteine residue appears to reside within a specific small molecule-binding pocket, as evidenced by the fact that structurally related alpha-chloroacetamide compounds do not engage this site. The covalent reversible nature of UK-5099's binding allows for dynamic interaction with the target, enabling both effective inhibition and potential recovery of function under certain conditions.

Recent structural studies have challenged earlier hypotheses regarding UK-5099's mechanism of action. While initial proposals suggested that UK-5099 might engage cysteine residues through Michael addition to form covalent bonds with thiol groups [5] [6], comprehensive mass spectrometry analyses and cysteine-to-alanine mutagenesis experiments have demonstrated that UK-5099's high-affinity binding to MPC does not involve covalent modification of cysteine residues [5] [6]. Instead, the compound appears to bind through non-covalent interactions while maintaining its remarkable selectivity for the MPC2 subunit.

Inhibition of Pyruvate Transport Across Mitochondrial Membranes

UK-5099 functions as a potent inhibitor of pyruvate transport across mitochondrial membranes, effectively blocking the movement of pyruvate from the cytosol into the mitochondrial matrix [7] [8] [9]. This inhibition represents the primary mechanism through which UK-5099 exerts its metabolic effects on cellular energy production.

The compound demonstrates exceptional potency in inhibiting pyruvate transport, with an inhibitory concentration 50 value of 50 nanomolar in rat heart mitochondria [7] [10] [9]. In human mitochondrial pyruvate carrier complexes, UK-5099 exhibits even greater potency, with an inhibitory concentration 50 value of 52.6 ± 8.3 nanomolar for pyruvate transport inhibition [6]. This remarkable potency has established UK-5099 as the current gold standard mitochondrial pyruvate carrier inhibitor in research applications [9].

Transport ParameterEffectMagnitudeReference
Pyruvate TransportComplete blockade1 mM concentrationWiemer et al. 1995
Mitochondrial Pyruvate ConcentrationSignificant decreasep = 0.03Zhong et al. 2015
Transport Inhibition IC50Potent inhibition50 nM (rat heart)Halestrap 1975
Transport Inhibition IC50Potent inhibition52.6 ± 8.3 nM (human)Tavoulari et al. 2022
Ki ValueInhibition constant49 μM (trypanosomes)Wiemer et al. 1995

The inhibition of pyruvate transport by UK-5099 results in a dramatic reduction in mitochondrial pyruvate concentration. Studies in LnCap prostate cancer cells demonstrated that UK-5099 treatment significantly reduced pyruvate concentration in mitochondria, confirming its effectiveness as a mitochondrial pyruvate carrier inhibitor [8]. This reduction in mitochondrial pyruvate availability has cascading effects on cellular metabolism, as pyruvate serves as a critical substrate for both oxidative phosphorylation and various biosynthetic pathways.

The mechanism of pyruvate transport inhibition involves the disruption of the normal function of the mitochondrial pyruvate carrier complex, which consists of MPC1 and MPC2 subunits forming a heterodimeric transport unit [3] [11]. Under normal conditions, this complex facilitates pyruvate transport across the inner mitochondrial membrane through a proton symport mechanism. UK-5099's binding to MPC2 at cysteine-54 disrupts this transport process, effectively preventing pyruvate from entering the mitochondrial matrix where it would normally be metabolized by pyruvate dehydrogenase and pyruvate carboxylase enzymes [1] [2].

The specificity of UK-5099 for pyruvate transport is demonstrated by its selective inhibition of pyruvate-dependent oxygen consumption while having minimal effects on the oxidation of other substrates such as succinate, glutamate, or fatty acids [7] [10]. This selectivity makes UK-5099 a valuable tool for investigating the specific role of pyruvate metabolism in cellular energy production and metabolic regulation.

Modulation of Oxidative Phosphorylation and Aerobic Glycolysis

UK-5099 treatment induces profound alterations in cellular bioenergetics, characterized by the suppression of oxidative phosphorylation and the enhancement of aerobic glycolysis [8] [12] [13]. These metabolic changes represent the downstream consequences of pyruvate transport inhibition and constitute a fundamental reprogramming of cellular energy production pathways.

The inhibition of oxidative phosphorylation by UK-5099 manifests through multiple measurable parameters. Oxygen consumption rate measurements reveal significant decreases in both basal and maximal respiration rates following UK-5099 treatment [8] [12]. In LnCap prostate cancer cells, UK-5099 treatment resulted in substantially lower basal cellular oxygen consumption rates and reduced maximal oxygen consumption rates in response to carbonyl cyanide para-trifluoromethoxyphenylhydrazone uncoupling [8]. The respiratory reserve capacity, representing the difference between maximal and basal oxygen consumption rates, was markedly diminished in UK-5099-treated cells, indicating compromised mitochondrial function.

Metabolic ParameterEffectMagnitudeReference
Basal Oxygen ConsumptionSignificant decreaseLower than controlZhong et al. 2015
Maximal Oxygen ConsumptionSignificant decreaseReduced FCCP responseZhong et al. 2015
ATP ProductionSignificant reductionp < 0.01Multiple studies
Mitochondrial Membrane PotentialSignificant decreaseMeasured by JC-1Zhong et al. 2015
Respiratory Reserve CapacityReduced capacityCompromised functionZhong et al. 2015

The suppression of oxidative phosphorylation is accompanied by a corresponding enhancement of aerobic glycolysis. UK-5099 treatment leads to significantly increased glucose consumption rates, with cells exhibiting higher glucose uptake at both 24-hour and 48-hour time points [12]. This increased glucose utilization is coupled with enhanced lactate production, as evidenced by significantly elevated extracellular lactate concentrations while intracellular lactate levels remain unchanged [8] [12]. The preferential secretion of lactate indicates enhanced glycolytic flux and the characteristic metabolic reprogramming associated with the Warburg effect.

The molecular basis for enhanced aerobic glycolysis involves the upregulation of key glycolytic enzymes. UK-5099 treatment results in increased protein expression of glucose transporter 1, hexokinase 2, and lactate dehydrogenase A [12] [14]. These enzymes represent critical regulatory points in the glycolytic pathway, and their upregulation facilitates the increased glucose consumption and lactate production observed in UK-5099-treated cells. Additionally, the expression of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, another key glycolytic enzyme, is elevated following UK-5099 treatment [14].

The metabolic reprogramming induced by UK-5099 is accompanied by the stabilization of hypoxia-inducible factor 1-alpha, a master regulator of glycolytic gene expression [12]. This transcription factor promotes the expression of genes involved in glucose transport, glycolytic enzyme production, and lactate metabolism, thereby facilitating the metabolic shift from oxidative phosphorylation to aerobic glycolysis.

Glycolytic ParameterEffectMagnitudeReference
Glucose ConsumptionSignificant increasep < 0.001Li et al. 2016
Extracellular LactateSignificant increasep < 0.001Multiple studies
Intracellular LactateNo significant changep > 0.05Multiple studies
GLUT1 ExpressionUpregulationIncreased protein levelsLi et al. 2016
HK2 ExpressionUpregulationIncreased protein levelsLi et al. 2016
LDHA ExpressionUpregulationIncreased protein levelsLi et al. 2016

The cellular consequences of this metabolic reprogramming extend beyond energy production. UK-5099 treatment results in decreased adenosine triphosphate production, reflecting the reduced efficiency of glycolysis compared to oxidative phosphorylation for adenosine triphosphate generation [8] [12]. Despite increased glucose consumption, the overall cellular adenosine triphosphate content is diminished, indicating that the enhanced glycolytic activity cannot fully compensate for the loss of oxidative phosphorylation.

The mitochondrial dysfunction induced by UK-5099 is further evidenced by alterations in mitochondrial membrane potential and reactive oxygen species production. UK-5099 treatment leads to significantly decreased mitochondrial membrane potential, as measured by JC-1 fluorescence, indicating impaired mitochondrial function [8]. Paradoxically, reactive oxygen species production is increased approximately two-fold in UK-5099-treated cells, likely reflecting mitochondrial dysfunction and the loss of pyruvate's antioxidant properties [8] [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

287.082052598 g/mol

Monoisotopic Mass

287.082052598 g/mol

Heavy Atom Count

22

Appearance

Yellow to light brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid

Dates

Last modified: 08-15-2023
1: Jourdain P, Allaman I, Rothenfusser K, Fiumelli H, Marquet P, Magistretti PJ. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade. Sci Rep. 2016 Feb 19;6:21250. doi: 10.1038/srep21250. PubMed PMID: 26893204; PubMed Central PMCID: PMC4759786.
2: Fernández-Caggiano M, Prysyazhna O, Barallobre-Barreiro J, CalviñoSantos R, Aldama López G, Generosa Crespo-Leiro M, Eaton P, Doménech N. Analysis of Mitochondrial Proteins in the Surviving Myocardium after Ischemia Identifies Mitochondrial Pyruvate Carrier Expression as Possible Mediator of Tissue Viability. Mol Cell Proteomics. 2016 Jan;15(1):246-55. doi: 10.1074/mcp.M115.051862. Epub 2015 Nov 18. PubMed PMID: 26582072; PubMed Central PMCID: PMC4762529.
3: Zhong Y, Li X, Yu D, Li X, Li Y, Long Y, Yuan Y, Ji Z, Zhang M, Wen JG, Nesland JM, Suo Z. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. Oncotarget. 2015 Nov 10;6(35):37758-69. doi: 10.18632/oncotarget.5386. PubMed PMID: 26413751; PubMed Central PMCID: PMC4741963.
4: Patterson JN, Cousteils K, Lou JW, Manning Fox JE, MacDonald PE, Joseph JW. Mitochondrial metabolism of pyruvate is essential for regulating glucose-stimulated insulin secretion. J Biol Chem. 2014 May 9;289(19):13335-46. doi: 10.1074/jbc.M113.521666. Epub 2014 Mar 27. PubMed PMID: 24675076; PubMed Central PMCID: PMC4036342.
5: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. Print 2013. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.
6: Huang CY, Kuo WT, Huang YC, Lee TC, Yu LC. Resistance to hypoxia-induced necroptosis is conferred by glycolytic pyruvate scavenging of mitochondrial superoxide in colorectal cancer cells. Cell Death Dis. 2013 May 2;4:e622. doi: 10.1038/cddis.2013.149. PubMed PMID: 23640464; PubMed Central PMCID: PMC3674358.
7: Hildyard JC, Ammälä C, Dukes ID, Thomson SA, Halestrap AP. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier. Biochim Biophys Acta. 2005 Apr-May;1707(2-3):221-30. Epub 2004 Dec 30. PubMed PMID: 15863100.
8: Butcher L, Coates A, Martin KL, Rutherford AJ, Leese HJ. Metabolism of pyruvate by the early human embryo. Biol Reprod. 1998 Apr;58(4):1054-6. PubMed PMID: 9546739.
9: Dezube BJ, Ahlers CM, Lawrence JP, Teng EI, Silberman SL, Pardee AB, Finberg RW. Tenidap inhibits replication of the human immunodeficiency virus-1 in cultured cells. J Acquir Immune Defic Syndr Hum Retrovirol. 1997 Jan 1;14(1):13-7. PubMed PMID: 8989205.
10: Perregaux DG, Svensson L, Gabel CA. Tenidap and other anion transport inhibitors disrupt cytolytic T lymphocyte-mediated IL-1 beta post-translational processing. J Immunol. 1996 Jul 1;157(1):57-64. PubMed PMID: 8683156.
11: Wiemer EA, Michels PA, Opperdoes FR. The inhibition of pyruvate transport across the plasma membrane of the bloodstream form of Trypanosoma brucei and its metabolic implications. Biochem J. 1995 Dec 1;312 ( Pt 2):479-84. PubMed PMID: 8526859; PubMed Central PMCID: PMC1136287.
12: McNiff P, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. I. Mechanism and evidence of functional significance. J Immunol. 1994 Sep 1;153(5):2180-93. PubMed PMID: 8051419.
13: Laliberte R, Perregaux D, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. II. Inhibition of IL-1 beta production from ATP-treated monocytes and macrophages. J Immunol. 1994 Sep 1;153(5):2168-79. PubMed PMID: 8051418.
14: Proudlove MO, Beechey RB, Moore AL. Pyruvate transport by thermogenic-tissue mitochondria. Biochem J. 1987 Oct 15;247(2):441-7. PubMed PMID: 3426546; PubMed Central PMCID: PMC1148428.
15: Brailsford MA, Thompson AG, Kaderbhai N, Beechey RB. Pyruvate metabolism in castor-bean mitochondria. Biochem J. 1986 Oct 15;239(2):355-61. PubMed PMID: 3814077; PubMed Central PMCID: PMC1147288.

Explore Compound Types